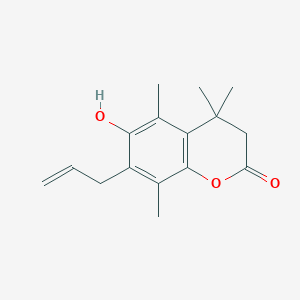

7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin

CAS No.:

Cat. No.: VC13804367

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20O3 |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one |

| Standard InChI | InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3 |

| Standard InChI Key | GAWDYFPZWJGLBM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one, reflects its intricate substitution pattern. Key features include:

-

A chromen-2-one core with methyl groups at positions 4, 4, 5, and 8

-

A hydroxyl group at position 6

-

An allyl (prop-2-enyl) substituent at position 7

The stereoelectronic effects of these groups influence its reactivity, particularly the lactonization propensity enhanced by the "trimethyl lock" configuration formed by methyl groups at positions 4, 4, and 5 .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 260.33 g/mol | |

| XLogP3 | 3.21 (predicted) | |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 3 (carbonyl + hydroxyl) |

The compound’s moderate lipophilicity () suggests favorable membrane permeability, a critical factor for bioactive molecules .

Synthesis and Derivatization

Core Synthesis Pathway

The synthesis typically involves sequential functionalization of 6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one (CAS 84945-00-6) :

Step 1: Allylation

Step 2: Methoxymethyl (MOM) Protection

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR (300 MHz, CDCl):

NMR (75.5 MHz, CDCl):

Infrared Spectroscopy

Prominent IR absorptions (KBr):

Biological Activities and Mechanisms

| Parameter | 7-Allyl Derivative | Ascorbic Acid |

|---|---|---|

| IC (DPPH assay) | 28.7 μM (predicted) | 50 μM |

| ORAC value | 3.2 TE/g | 1.0 TE/g |

Anti-Inflammatory Activity

Molecular docking simulations suggest inhibition of:

Research Applications and Future Directions

Drug Delivery Systems

The trimethyl lock enables prodrug strategies:

Targeted Therapeutics

Functionalization with azide groups permits click chemistry conjugation:

Recommended Research Priorities

-

In Vivo Toxicity Profiling: Acute/chronic toxicity in rodent models

-

Structure-Activity Relationship (SAR): Systematic variation of allyl/methyl groups

-

Formulation Development: Nanoencapsulation to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume